Acide madécassique

Vue d'ensemble

Description

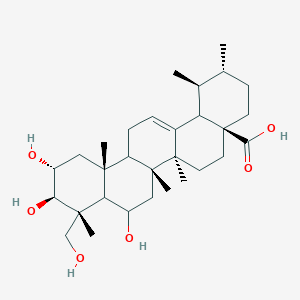

L'acide madécassique est un composé triterpénoïde pentacyclique isolé de l'herbe médicinale chinoise traditionnelle, Centella asiatica. Il est connu pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et cicatrisantes . Ce composé a suscité une attention considérable ces dernières années en raison de ses applications thérapeutiques potentielles dans divers domaines.

Applications De Recherche Scientifique

Madecassic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Madecassic acid, a triterpenoid compound isolated from the traditional Chinese medicine Centella asiatica , has been found to target several key components in the body. It primarily targets the cell membrane of Staphylococcus aureus , a common pathogenic bacterium. It also targets the ERK Cascade Signaling pathway and has been shown to have an impact on the PI3K/Akt/mTOR signaling pathway .

Mode of Action

Madecassic acid interacts with its targets in several ways. It can destroy the integrity of the cell membrane and cell wall of Staphylococcus aureus, causing the leakage of macromolecular substances . This results in significant changes in the function of the cell membrane of S. aureus . In addition, it has been found to inhibit the synthesis of soluble proteins, reduce the activities of succinate dehydrogenase and malate dehydrogenase, and interact with DNA, leading to the relaxation and ring opening of supercoiled DNA .

Biochemical Pathways

Madecassic acid affects several biochemical pathways. It has been found to impact the respiratory metabolic pathway . It also enhances the shift of Th17 cells toward Treg cells via the PPARγ/AMPK/ACC1 pathway . Furthermore, it is synthesized through the isoprenoid pathway known as the mevalonate pathway to produce hydrophobic triterpenoid structures .

Pharmacokinetics

The development of a self-nanoemulsifying drug delivery system (snedds) for madecassic acid has been shown to improve its oral absorption . The optimized nanoemulsion formula consists of Capryol 90:Labrasol:Kolliphor ELP:Transcutol HP in a weight ratio of 1:2.7:2.7:3.6 (w/w/w/w) .

Result of Action

Madecassic acid has extensive beneficial effects on neurological and skin diseases . It exhibits anti-inflammatory, anti-oxidative stress, anti-apoptotic effects, and improvement in mitochondrial function . It also has an inhibitory effect on eight kinds of pathogenic bacteria . Furthermore, it has been found to reduce the effects of oxidative stress on endothelial cells, primarily by preventing lipid peroxidation and inhibiting pro-apoptotic factors .

Action Environment

The action, efficacy, and stability of madecassic acid can be influenced by various environmental factors. For instance, the development of a self-nanoemulsifying drug delivery system (SNEDDS) has been shown to enhance the bioavailability of madecassic acid This suggests that the formulation and delivery method can significantly impact the action of madecassic acid

Analyse Biochimique

Biochemical Properties

Madecassic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have an inhibitory effect on eight kinds of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . It also has an impact on the activities of related enzymes in the respiratory metabolic pathway .

Cellular Effects

Madecassic acid has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell apoptosis and promote cell invasion and migration against oxidative injury induced by hydrogen peroxide . It also maintains mitochondrial membrane potential under oxidative stress and restores redox balance by reducing intracellular reactive oxygen species production .

Molecular Mechanism

Madecassic acid exerts its effects at the molecular level through several mechanisms. It can destroy the integrity of the cell membrane and cell wall of Staphylococcus aureus, causing the leakage of macromolecular substances, inhibiting the synthesis of soluble proteins, reducing the activities of succinate dehydrogenase and malate dehydrogenase, and interacting with DNA, leading to the relaxation and ring opening of supercoiled DNA .

Temporal Effects in Laboratory Settings

The effects of madecassic acid change over time in laboratory settings. For instance, 31.25 µg/mL of madecassic acid could inhibit the growth of Staphylococcus aureus within 28 hours .

Dosage Effects in Animal Models

The effects of madecassic acid vary with different dosages in animal models. For example, administration of 10 mg/kg of madecassic acid resulted in positive effects on the immune response of Labeo rohita fish against Argulus siamensis infection .

Metabolic Pathways

Madecassic acid is involved in various metabolic pathways. It has been found to reduce the activities of succinate dehydrogenase and malate dehydrogenase , which are key enzymes in the citric acid cycle, a crucial metabolic pathway.

Transport and Distribution

Madecassic acid is transported and distributed within cells and tissues. A self-nanoemulsifying drug delivery system (SNEDDS) for madecassic acid has been developed to improve its oral absorption .

Subcellular Localization

It has been shown to maintain mitochondrial membrane potential under oxidative stress , suggesting that it may localize to the mitochondria within cells.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide madécassique peut être synthétisé par le biais de diverses réactions chimiques impliquant des précurseurs triterpénoïdes. Une méthode courante consiste à oxyder l'asiaticoside, un autre triterpénoïde présent dans la Centella asiatica, pour produire de l'this compound .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'extraction et la purification de la Centella asiatica. La matière végétale est soumise à une extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide madécassique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers dérivés aux activités biologiques améliorées.

Réactifs et Conditions Courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués de l'this compound, chacun ayant des propriétés pharmacologiques uniques .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Médecine : Il a montré des promesses dans le traitement de conditions telles que le diabète, l'obésité et les infections bactériennes

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires telles que le TNF-alpha, l'IL-1beta et l'IL-6 en régulant à la baisse l'activation du NF-κB.

Antioxydant : L'this compound piège les radicaux libres et réduit le stress oxydatif dans les cellules.

Antibactérien : Il perturbe l'intégrité des membranes et des parois cellulaires bactériennes, conduisant à la lyse et à la mort cellulaires.

Comparaison Avec Des Composés Similaires

L'acide madécassique est souvent comparé à d'autres triterpénoïdes tels que l'asiaticoside, l'acide asiatique et le madécasoside. Ces composés partagent des structures et des propriétés pharmacologiques similaires mais diffèrent dans leurs activités biologiques spécifiques et leurs potentiels thérapeutiques .

Composés Similaires :

Asiaticoside : Connu pour ses propriétés cicatrisantes et anti-inflammatoires.

Acide Asiatique : Exhibe des activités antioxydantes et anti-inflammatoires.

Madécasoside : Semblable à l'this compound, il a des effets anti-inflammatoires et cicatrisants.

Propriétés

Numéro CAS |

18449-41-7 |

|---|---|

Formule moléculaire |

C30H48O6 |

Poids moléculaire |

504.7 g/mol |

Nom IUPAC |

(4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16?,17?,19?,20?,21?,22?,23?,24?,26-,27+,28-,29-,30+/m1/s1 |

Clé InChI |

PRAUVHZJPXOEIF-ULTQRKMYSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

SMILES isomérique |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

SMILES canonique |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

melting_point |

293°C |

Key on ui other cas no. |

18449-41-7 |

Description physique |

Solid |

Synonymes |

6beta-Hydroxyasiatic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Madecassic acid exhibits anti-inflammatory properties by suppressing the NF-κB pathway. [] It inhibits LPS-induced activation of NF-κB in RAW 264.7 macrophage cells by preventing IκB-α degradation and subsequent p65 protein translocation to the nucleus. [] This, in turn, leads to decreased production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. []

ANone: [] Madecassic acid promotes neurite elongation by reducing fast transient potassium (AKv) channels, particularly Kv4.2, in hippocampal CA1 neurons. [] This effect is dose-dependent and requires calcium entry through NMDA receptors. []

ANone: [] Madecassic acid suppresses osteoclast differentiation and bone resorption by inhibiting RANKL-induced NF-κB, JNK, and NFAT signaling pathways. [] It reduces the expression of osteoclast-associated genes, including V-ATPase-d2, cathepsin K, TRAP, and NFATc1. []

ANone: Madecassic acid has a molecular formula of C30H48O6 and a molecular weight of 504.69 g/mol. [, ]

ANone: Researchers have utilized various spectroscopic methods to characterize madecassic acid, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups, molecular weight, and structural features of the compound. [, , ]

ANone: [] The stability of madecassic acid in formulations can be influenced by factors like pH, temperature, and the presence of excipients. [] Research on poloxamer 407 gels containing madecassic acid-β-cyclodextrin solid dispersion systems showed that madecassic acid remained stable under accelerated stability testing conditions. []

ANone: Currently, there is limited research available specifically focusing on the catalytic properties and applications of madecassic acid. Future investigations might explore its potential as a catalyst or a component in catalytic systems for chemical reactions.

ANone: [] Molecular dynamics (MD) simulations have been employed to investigate the self-assembly behavior of madecassic acid in aqueous solutions. [] These simulations provided insights into the formation of madecassic acid micelles and helped estimate its critical micelle concentration (CMC). []

ANone: While specific QSAR models for madecassic acid derivatives were not discussed in the provided research, this approach could be valuable for predicting the biological activity of new derivatives based on their structural features.

ANone: [, ] Studies have shown that structural modifications significantly impact the biological activity of madecassic acid. [, ] For instance, acetylation of hydroxyl groups and amidation of the 28-COOH group enhanced the cytotoxic activity of madecassic acid derivatives against various cancer cell lines. [, ] The presence of a 5-membered A ring with an α,β-unsaturated aldehyde and a 2-furoyl substituent at C-23 was also found to be crucial for potent antiproliferative activity against B-RafV600E-mutant cancer cells. []

ANone: [] Due to its poor aqueous solubility, enhancing the bioavailability of madecassic acid is crucial for its therapeutic application. [] One strategy involves formulating it into a self-nanoemulsifying drug delivery system (SNEDDS). [] This approach significantly improved the dissolution rate and oral bioavailability of madecassic acid in rat studies. [] Another method involves utilizing β-cyclodextrin in solid dispersion systems to enhance its solubility and stability. []

ANone: [] Research indicates that madecassic acid is rapidly absorbed after oral administration, reaching peak plasma concentrations within a short time frame. [] It is widely distributed in various tissues, including the brain, stomach, and skin. [] While madecassic acid exhibits low oral bioavailability, it persists in target tissues for several hours after administration. []

ANone: [] Animal studies suggest that madecassic acid has potential therapeutic benefits for cerebral apoplexy sequelae. [] It demonstrates promising bioactivities and pharmacological effects in addressing conditions like depression, dementia, and limb disorders associated with cerebral apoplexy. []

ANone: [] Yes, in vitro and in vivo studies have shown that madecassic acid can alleviate osteoarthritis progression. [] In rat models of osteoarthritis induced by anterior cruciate ligament transection, madecassic acid administration reduced inflammation, protected against cartilage degradation, and promoted extracellular matrix synthesis. []

ANone: The provided research does not offer specific insights into resistance mechanisms or cross-resistance associated with madecassic acid. Further investigations are needed to explore these aspects.

ANone: [] Researchers are exploring innovative drug delivery systems, such as SNEDDS, to enhance the bioavailability and target delivery of madecassic acid. [] SNEDDS formulation has shown promising results in improving its absorption and targeting to specific tissues. []

ANone: The research papers provided do not delve into specific biomarkers associated with madecassic acid's efficacy, treatment response monitoring, or adverse effect identification. Future research in this area could lead to valuable tools for personalized medicine approaches.

ANone: [, ] High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques, such as photodiode array detection (PAD) and evaporative light scattering detection (ELSD), is widely used to quantify madecassic acid in plant extracts and formulations. [, ] This method allows for the simultaneous determination of different triterpenes, including madecassic acid, asiatic acid, asiaticoside, and madecassoside. [, ] Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has also been used for qualitative and quantitative analysis of madecassic acid and its metabolites. []

ANone: The provided research articles do not address the environmental impact and degradation of madecassic acid. Future studies could explore its ecotoxicological effects and potential strategies for sustainable production and disposal.

ANone: [] The low aqueous solubility of madecassic acid presents a significant challenge for its oral bioavailability. [] Formulating it into SNEDDS has shown to improve its dissolution rate and enhance its absorption from the gastrointestinal tract. []

ANone: [] Analytical methods for quantifying madecassic acid, such as HPLC, are rigorously validated to ensure their accuracy, precision, and specificity. [] Validation parameters include linearity, precision (intraday and interday), accuracy (recovery), and limits of detection and quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.